3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid (CAS 927637-08-9, molecular formula C18H21NO5S) is a sulfonamide derivative belonging to the sulfonamido-benzoic acid class. It features a meta-substituted benzoic acid moiety linked via a sulfonamide bridge to a polysubstituted phenyl ring containing isopropyl, methoxy, and methyl groups.

Molecular Formula C18H21NO5S
Molecular Weight 363.4g/mol
CAS No. 927637-08-9
Cat. No. B497886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid
CAS927637-08-9
Molecular FormulaC18H21NO5S
Molecular Weight363.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)OC
InChIInChI=1S/C18H21NO5S/c1-11(2)15-10-17(16(24-4)8-12(15)3)25(22,23)19-14-7-5-6-13(9-14)18(20)21/h5-11,19H,1-4H3,(H,20,21)
InChIKeyFWJBHEGLBVVPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid: A Meta-Substituted Sulfonamido-Benzoic Acid Building Block and GPAT Inhibitor Candidate


3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid (CAS 927637-08-9, molecular formula C18H21NO5S) is a sulfonamide derivative belonging to the sulfonamido-benzoic acid class [1]. It features a meta-substituted benzoic acid moiety linked via a sulfonamide bridge to a polysubstituted phenyl ring containing isopropyl, methoxy, and methyl groups [1]. This compound is primarily utilized as a synthetic building block and as a potential inhibitor of glycerol-3-phosphate acyltransferase (GPAT) in lipid metabolism research [2].

Why 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid Cannot Be Simply Exchanged with Other Sulfonamido-Benzoic Acid Analogs


Within the sulfonamido-benzoic acid class, positional isomerism on the central benzoic acid ring (ortho, meta, para) is a critical determinant of both physicochemical properties and biological activity [1]. For instance, the para-isomer (CAS 927637-96-5) and ortho-isomer (927637-37-4) possess the same molecular weight and formula but exhibit altered spatial configuration, which directly impacts target binding affinity in enzyme inhibition assays [1]. Generic substitution without considering the position of the sulfonamide linkage can lead to a complete loss of inhibitory potency against GPAT or altered reactivity in downstream synthetic applications, as demonstrated by structure-activity relationship studies on closely related 2-(alkanesulfonamido)benzoic acids [1].

Differential Evidence Guide for 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid vs. Closest Analogs


Meta-Substitution vs. Para- and Ortho-Isomers: Impact on Molecular Geometry and Binding Conformation

The target compound is the meta-substituted isomer (3-sulfonamido) within a series where the ortho (2-sulfonamido, CAS 927637-37-4) and para (4-sulfonamido, CAS 927637-96-5) analogs are also commercially available. The nature of the substitution dictates the dihedral angle between the two aromatic rings and the presentation of the carboxylic acid pharmacophore. In the related GPAT inhibitor series of 2-(octanesulfonamido)benzoic acids, moving substituents from the 4- to 5-position on the benzoic acid ring resulted in over a 5-fold difference in IC50 values, exemplifying how small positional changes dramatically alter activity [1]. While direct comparative IC50 data for this exact meta isomer versus its ortho/para isomers are not published in primary literature, the precedent set by SAR studies on this scaffold indicates that meta-substitution will confer a unique spatial and electronic profile compared to its isomers [1].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

GPAT Inhibition Potential: Class-Level Activity of Sulfonamido-Benzoic Acids

Sulfonamido-benzoic acids, as a class, have been validated as moderate inhibitors of the rate-limiting enzyme glycerol-3-phosphate acyltransferase (GPAT) [1]. The parent compound 2-(nonylsulfonamido)benzoic acid (15g) demonstrated significant GPAT inhibition in an intact mitochondrial assay and produced weight loss in rodent models [2]. The target compound contains the identical sulfonamido-benzoic acid core but features a distinct, more rigid aromatic substituent (5-isopropyl-2-methoxy-4-methylphenyl) instead of a flexible nonyl chain. This structural difference is predicted to influence interactions with the GPAT hydrophobic pocket identified in docking studies, potentially altering inhibitory kinetics [3].

Lipid Metabolism Obesity Pharmacology Mitochondrial Assay

Regioselective Reactivity: The Meta-Carboxylic Acid as a Handle for Diverse Derivatization

The meta-substituted benzoic acid group in the target compound offers distinct reactivity compared to its ortho and para counterparts. The meta-carboxylic acid is less sterically hindered than the ortho isomer, making it more amenable to amide coupling or esterification reactions for library synthesis, while its electron-withdrawing effect on the aromatic ring differs from the para isomer, influencing the sulfonamide NH acidity and, consequently, its hydrogen-bonding capability . This property is crucial for optimizing pharmacokinetic parameters in medicinal chemistry programs.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Physicochemical Identity: Molecular Weight and Lipophilicity Baseline for Structural Differentiation

The target compound has a molecular weight of 363.43 g/mol and the formula C18H21NO5S . Its calculated clogP is predicted to differ from the simpler alkane-sulfonamide analogs (e.g., 2-(octanesulfonamido)benzoic acid, MW 369.48, clogP ~3.1) due to the aromatic isopropyl-methoxy-methylphenyl substituent. This is expected to result in a higher logP and enhanced passive membrane permeability, a critical parameter for cell-based assays and in vivo testing [1].

Drug Discovery ADME Properties Chemical Proteomics

Best Application Scenarios for 3-(5-Isopropyl-2-methoxy-4-methylphenylsulfonamido)benzoic acid in R&D and Procurement


Structure-Activity Relationship Expansion in GPAT Inhibitor Series

With the core sulfonamido-benzoic acid pharmacophore validated for GPAT inhibition [1], this compound's unique aromatic substituent allows medicinal chemists to probe the hydrophobic pocket of the enzyme with a rigid, planar group, contrasting with the flexible alkyl chains of historical leads. Its meta-carboxylic acid position provides an alternate vector for target engagement studies.

Regioselective Library Synthesis for Fragment-Based Drug Discovery

The meta-substituted carboxylic acid serves as a versatile synthetic handle for generating a focused library of amides, esters, or hydrazides. Its intermediate steric hindrance, compared to the ortho isomer, makes it an efficient scaffold for high-throughput parallel chemistry, where reaction yield and purity are paramount .

Physicochemical Probe for Intracellular Lipid Metabolism Targets

Due to its predicted enhanced lipophilicity relative to simpler sulfonamido-benzoic acids [2], this compound is a strong candidate for cell-based assays investigating lipid droplet formation or de novo triacylglycerol synthesis, where passive membrane permeability is a prerequisite for activity.

Reference Standard for Analytical Method Development

The distinct molecular weight (363.43 g/mol), unique InChI, and UV absorbance characteristics arising from its two aromatic rings make it suitable as a reference standard for LC-MS or HPLC method development in drug metabolism and pharmacokinetic (DMPK) studies, particularly when separating positional isomers of sulfonamido-benzoic acid derivatives .

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